Antheridiol

Description

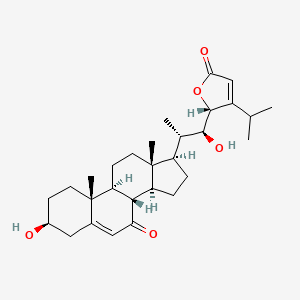

Structure

3D Structure

Properties

CAS No. |

22263-79-2 |

|---|---|

Molecular Formula |

C29H42O5 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

(2R)-2-[(1S,2S)-1-hydroxy-2-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propyl]-3-propan-2-yl-2H-furan-5-one |

InChI |

InChI=1S/C29H42O5/c1-15(2)19-14-24(32)34-27(19)26(33)16(3)20-6-7-21-25-22(9-11-29(20,21)5)28(4)10-8-18(30)12-17(28)13-23(25)31/h13-16,18,20-22,25-27,30,33H,6-12H2,1-5H3/t16-,18-,20+,21-,22-,25-,26-,27+,28-,29+/m0/s1 |

InChI Key |

CJKCBJGFGMXLOO-VYTMURAFSA-N |

SMILES |

CC(C)C1=CC(=O)OC1C(C(C)C2CCC3C2(CCC4C3C(=O)C=C5C4(CCC(C5)O)C)C)O |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H]([C@H]5C(=CC(=O)O5)C(C)C)O |

Canonical SMILES |

CC(C)C1=CC(=O)OC1C(C(C)C2CCC3C2(CCC4C3C(=O)C=C5C4(CCC(C5)O)C)C)O |

Synonyms |

antheridiol |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Enduring Legacy of Antheridiol: A Technical Guide

Antheridiol, a steroidal pheromone produced by the female gametophytes of the water mold Achlya, stands as a landmark discovery in the field of chemical ecology and developmental biology. Its isolation and characterization not only unraveled the hormonal control of sexual reproduction in oomycetes but also provided a foundational model for understanding steroid hormone action in a simple eukaryotic system. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context, the experimental methodologies that led to its identification, and its intricate signaling pathway, tailored for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The story of this compound is intrinsically linked to the pioneering work of the American mycologist John R. Raper in the mid-20th century.[1] Raper's meticulous studies on the sexual reproduction of Achlya, particularly Achlya ambisexualis and Achlya bisexualis, laid the groundwork for understanding the chemical communication governing this process.[2] He observed that sterile female mycelia secreted a diffusible substance that induced the formation of antheridial branches in male strains, even when physically separated by a dialysis membrane. This led him to hypothesize the existence of a "hormone A," the first in a cascade of chemical signals controlling the mating process.[2]

The definitive isolation and structural elucidation of this "hormone A," later named this compound, was achieved in 1967 by Trevor C. McMorris and Alma W. Barksdale .[3] This was a significant technical achievement, requiring the cultivation of large quantities of Achlya and the purification of minute amounts of the active substance from the culture filtrate. The structure was ultimately determined to be a C29 steroid, a landmark finding as it was one of the first steroid hormones identified from a plant or microbial source.[3]

Quantitative Data on this compound and Related Pheromones

The biological activity of this compound and the subsequent pheromone, oogoniol (produced by the male in response to this compound), is highly potent and specific. The following tables summarize key quantitative data related to their activity and properties.

| Parameter | Value | Species | Reference |

| This compound | |||

| Effective Concentration | 1 x 10-11 M | Achlya ambisexualis | [2] |

| Receptor Binding (Kd) | 7 x 10-10 M | Achlya ambisexualis | [4] |

| Molecular Formula | C29H42O5 | Achlya bisexualis | [3] |

| Molecular Weight | 470.6 g/mol | Achlya bisexualis | [3] |

| Oogoniol | |||

| Effective Concentration | ~1 x 10-8 M | Achlya heterosexualis | [5] |

| Molecular Formula (Oogoniol-1) | C29H44O6 | Achlya heterosexualis | [6] |

| Molecular Weight (Oogoniol-1) | 488.7 g/mol | Achlya heterosexualis | [6] |

Table 1: Quantitative Data for this compound and Oogoniol

Experimental Protocols

The isolation, characterization, and bioassay of this compound involved a series of meticulous experimental procedures. The following sections detail these key methodologies.

This compound Bioassay

This bioassay is fundamental for detecting and quantifying this compound activity. It relies on the morphological response of the male Achlya strain.

Protocol:

-

Culture Preparation: A male strain of Achlya ambisexualis (e.g., strain E87) is grown in a defined liquid medium containing a carbon source (e.g., glucose) and essential salts. The culture is typically incubated at room temperature until a sparse mycelial mat forms.

-

Sample Application: The test sample, dissolved in a suitable solvent (e.g., ethanol), is added to the culture medium at various dilutions. A solvent control is run in parallel.

-

Incubation: The cultures are incubated for a specific period, typically 2-4 hours.

-

Microscopic Examination: The mycelia are examined under a light microscope for the formation of antheridial branches. These are thin, sinuous hyphae that are distinct from the vegetative hyphae.

-

Quantification: The response is quantified by counting the number of antheridial branches per unit area or per unit length of hyphae. A standard curve can be generated using known concentrations of this compound to determine the concentration in the unknown sample.

Isolation and Purification of this compound

The original isolation of this compound was a challenging endeavor due to the low concentrations produced by the fungus.

Protocol:

-

Large-Scale Culture: Female strains of Achlya are grown in large volumes of liquid medium to maximize the production of this compound, which is secreted into the culture filtrate.

-

Extraction: The culture filtrate is extracted with an organic solvent such as chloroform or ethyl acetate to partition the lipophilic this compound from the aqueous medium.

-

Chromatography: The crude extract is then subjected to a series of chromatographic steps for purification. This typically includes:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate) to separate compounds based on their polarity. Fractions are collected and tested for activity using the bioassay.

-

High-Performance Liquid Chromatography (HPLC): Active fractions from the column chromatography are further purified by HPLC, often using a reverse-phase column (e.g., C18) and a mobile phase such as methanol-water.

-

-

Crystallization: The purified this compound can be crystallized from a suitable solvent to obtain a pure, crystalline solid.

Structure Elucidation

The determination of the complex steroidal structure of this compound relied on a combination of spectroscopic techniques.

Methodologies:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of this compound.[3] Analysis of the fragmentation pattern in the mass spectrum provided clues about the different structural components of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy were crucial for elucidating the detailed carbon-hydrogen framework of the molecule.[7][8] Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were used to establish the connectivity of atoms within the steroid nucleus and the side chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy helped to identify the presence of conjugated systems, such as the α,β-unsaturated ketone in the steroid B-ring.

Signaling Pathway of this compound

The action of this compound in Achlya provides a simple and elegant model for steroid hormone signaling. The binding of this compound to a specific intracellular receptor initiates a cascade of events leading to changes in gene expression and ultimately, the development of antheridial branches.

Caption: this compound signaling pathway in Achlya.

The binding of this compound to its cytosolic receptor leads to a conformational change and dissociation from heat shock proteins (HSPs).[9] The activated hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements, modulating the expression of target genes.[10] One of the key downstream effects is the increased synthesis and targeted secretion of cellulase.[11] This enzyme locally digests the cell wall, leading to the characteristic branching that forms the antheridia.[3][11]

References

- 1. Sex hormones of the aquatic fungusAchlya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fungal Sex Hormones SIRENIN this compound. | PPTX [slideshare.net]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. Detection of a pheromone-binding protein in the aquatic fungus Achlya ambisexualis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of Hormone B by Achlya heterosexualis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scielo.br [scielo.br]

- 8. Complete 1H and 13C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of the steroid receptor of Achlya ambisexualis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Cellulase and Hemicellulase Gene Expression in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sexual morphogenesis in Achlya: ultrastructural basis for the hormonal induction of antheridial hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]

Antheridiol: A Technical Guide to its Core Chemical Properties and Structure

Antheridiol is a pivotal steroidal sex hormone that governs the initiation of sexual reproduction in the water mold Achlya. Secreted by the female mycelium, it triggers the development of antheridial hyphae in the male organism, a classic example of hormonal control in fungi. This guide provides an in-depth overview of its fundamental chemical properties, structural details, signaling pathway, and key experimental methodologies.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are critical for its identification, purification, and application in research settings.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₂O₅ | [1][2] |

| Molecular Weight | 470.64 g/mol | [2] |

| Appearance | Colorless crystals | [2] |

| Melting Point | 250-255 °C | [2] |

| UV Absorption Maximum | 220 nm (in ethanol) | [2] |

| CAS Registry Number | 22263-79-2 | [2] |

Chemical Structure

This compound is a complex steroid, and its specific structure is intrinsically linked to its biological activity.[3][4] The structure was elucidated by Arsenault et al. in 1968.[2]

-

Core Skeleton : The molecule is built upon a characteristic four-ring steroid nucleus.

-

Key Functional Groups :

-

A hydroxyl group (-OH) at the C3 position.

-

A ketone group (=O) at the C7 position.

-

A complex side chain at C17 containing a lactone ring and additional hydroxyl groups.[5] Specifically, it is a γ-lactone.

-

-

Stereochemistry : The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for this compound's function. The natural and most biologically active form has the absolute stereochemistry of (3β,22S,23R).[2] Synthetic stereoisomers have been shown to possess significantly less than 0.1% of the activity of the natural compound, highlighting the high specificity of its biological receptor.[5]

Signaling Pathway in Achlya

This compound initiates a hormonal cascade that coordinates the sexual development of male and female Achlya hyphae. The female mycelium continuously produces and secretes this compound. This hormone then diffuses through the aqueous environment to the male mycelium, where it binds to receptors and triggers a series of developmental events.

Caption: Hormonal cascade in Achlya initiated by this compound.

Experimental Protocols

The study of this compound relies on robust methods for its isolation, chemical synthesis, and biological activity assessment.

1. Isolation of this compound from Achlya Cultures

This protocol is based on the methods developed by McMorris and Barksdale.[2]

-

Culture Conditions : Grow female strains of Achlya bisexualis in large-volume liquid cultures. The medium typically consists of a defined nutrient source, such as a glucose-glutamate medium, to support mycelial growth and hormone production.

-

Extraction :

-

After a suitable incubation period (e.g., 2-3 weeks), separate the mycelium from the culture filtrate by filtration.

-

Extract the filtrate with a non-polar organic solvent like chloroform or ethyl acetate. This compound will partition into the organic phase.

-

Concentrate the organic extract under reduced pressure to yield a crude oily residue.

-

-

Purification :

-

Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate compounds based on polarity.

-

Monitor fractions for biological activity using the bioassay described below.

-

Pool the active fractions and subject them to further purification steps, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Crystallize the purified this compound from a solvent such as methanol to obtain colorless crystals.[2]

-

2. Chemical Synthesis of this compound

The total synthesis of this compound is a complex multi-step process, first achieved by Edwards et al.[6] The general workflow involves the modification of a readily available steroid starting material.

-

Starting Material : A common starting point is a steroid like dehydroepiandrosterone or a related compound.

-

Key Transformations : The synthesis involves a series of stereospecific reactions to:

-

Introduce the C7 ketone.

-

Construct the complex C17 side chain. This is often the most challenging part of the synthesis and may involve Wittig-type reactions or other carbon-carbon bond-forming strategies.

-

Form the γ-lactone ring.

-

Establish the correct stereochemistry at C22 and C23.

-

-

Purification : Each intermediate in the synthetic pathway must be rigorously purified, typically by column chromatography, and its structure confirmed by spectroscopic methods (NMR, Mass Spectrometry, IR). The final product is purified by crystallization and compared to the natural compound.

3. Bioassay for this compound Activity

This bioassay quantifies the biological activity of this compound by observing its effect on a male strain of Achlya.[5]

-

Preparation :

-

Grow a male strain of Achlya (e.g., A. ambisexualis) on a nutrient agar plate until a uniform mycelial mat is formed.

-

Prepare serial dilutions of the this compound sample to be tested in sterile water or a suitable buffer.

-

-

Assay Procedure :

-

Cut small, uniform blocks of agar from the male culture plate.

-

Place these blocks in the wells of a microtiter plate or in small petri dishes.

-

Add the this compound dilutions to the respective wells. Include a negative control (solvent only).

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2-4 hours).

-

-

Quantification :

-

Observe the agar blocks under a microscope.

-

Count the number of antheridial hyphae branches formed in response to the hormone. The number of branches is directly proportional to the concentration of this compound.[5]

-

Construct a standard curve using known concentrations of this compound to determine the activity of the unknown sample. The most receptive male strains can show a response to concentrations as low as 10 picomolar.[5]

-

References

Antheridiol's Role in Fungal Sexual Reproduction: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Antheridiol, a steroidal sex pheromone, serves as a cornerstone for understanding the intricate hormonal control of sexual reproduction in oomycetes, particularly the water mold Achlya. Secreted by the female gametangia, it initiates a complex signaling cascade in the male strain, leading to the development of antheridial hyphae, chemotropic growth towards the female, and the reciprocal induction of another hormone, oogoniol. This technical guide provides an in-depth examination of the biosynthesis of this compound, its detailed signaling pathway, quantifiable biological effects, and the experimental protocols crucial for its study. The information is presented to support advanced research and potential applications in drug development targeting fungal reproductive mechanisms.

This compound: Biosynthesis and Molecular Profile

This compound is a C29 steroidal lactone with the empirical formula C₂₉H₄₂O₅.[1] It is synthesized from fucosterol, a common sterol in members of the Saprolegniales, through a series of enzymatic modifications.[2][3] The biosynthetic pathway represents a critical metabolic process that diverts a structural sterol into a potent signaling molecule.

Biosynthetic Pathway

The conversion of fucosterol to this compound in Achlya bisexualis involves several key steps which have been elucidated through radioactive incorporation studies.[3] The major precursor, fucosterol, is derived from cholesterol.[3]

Caption: Biosynthesis of this compound from the precursor fucosterol.

The this compound Signaling Cascade

This compound functions as a classic steroid hormone. Upon secretion by the female strain, it diffuses through the aqueous environment and is taken up by the male hyphae, where it initiates a signaling cascade that culminates in profound morphological and physiological changes.

Reception and Signal Transduction

The primary event in this compound signaling is its binding to a specific, high-affinity intracellular receptor.[4] Studies using a tritium-labeled, biologically active derivative of this compound ([³H]7-deoxy-7-dihydro-antheridiol) identified a specific binding protein in the cytosol of male Achlya cells.[4] This receptor-ligand interaction is the critical first step in triggering the downstream cellular responses.

Caption: The signaling pathway initiated by this compound in male Achlya.

Downstream Effects

The activation of the this compound signaling pathway leads to a cascade of cellular events:

-

Increased Synthesis: A notable increase in protein and RNA synthesis precedes and accompanies the morphological changes.[3]

-

Enzyme Activity: There is a significant increase in the activity of enzymes like cellulase. This enzyme is crucial for the localized softening of the hyphal wall, a prerequisite for the initiation of new branches.[3][5] Freeze-etch studies have shown localized aggregates of vesicles at sites of wall thinning, suggesting a targeted secretion mechanism for these enzymes.[5]

-

Morphogenesis: The primary morphological response is the formation of antheridial hyphae, which are slender, branched filaments.[2]

-

Chemotropism: this compound also acts as a chemoattractant, guiding the growth of these newly formed antheridial hyphae towards the oogonium (the female structure), ensuring successful fertilization.[2]

-

Hormonal Relay: The male strain, upon stimulation by this compound, begins to secrete a second set of hormones, the oogoniols. These hormones, in turn, induce the formation of oogonial initials in the female strain, completing the hormonal circuit that coordinates sexual conjugation.[2]

Quantitative Data on this compound's Effects

The biological activity of this compound is highly specific and concentration-dependent. The structural and stereochemical features of the molecule are critical for its function, with isomers showing less than 0.1% of the activity of the natural compound.[3]

| Parameter | Value | Organism/System | Notes |

| Receptor Binding Affinity (Kd) | ~7 x 10⁻¹⁰ M | Achlya ambisexualis (male cytosol) | Characterized by an apparent equilibrium dissociation constant for the analog [³H]7-deoxy-7-dihydro-antheridiol.[4] |

| Receptor Binding Capacity (Bmax) | 1,100 - 2,000 fmoles/mg protein | Achlya ambisexualis (male cytosol) | Represents the maximum concentration of receptor sites in the cytosolic protein extract.[4] |

| Biological Response Threshold | Concentration-dependent | Achlya species | Successively higher concentrations of this compound are required for initiating branching, inducing chemotropism, and finally, the delimitation of antheridia.[3] Specific threshold concentrations are strain-dependent. |

| Structural Specificity | High | Achlya species | Stereoisomers of this compound exhibit <0.1% of the biological activity. 7-Deoxy-7-dihydrothis compound has about 5% of the activity.[3] |

Key Experimental Protocols

The study of this compound has relied on a combination of biochemical, microscopic, and molecular techniques. Below are outlines of key experimental methodologies.

This compound Bioassay

This protocol is used to determine the biological activity of this compound extracts or synthetic analogs by observing the morphological response in a male strain of Achlya.

Objective: To quantify the this compound-induced formation of antheridial branches.

Methodology:

-

Culture Preparation: Grow a male strain of Achlya (e.g., A. ambisexualis) in a defined liquid medium until a sparse mycelial mat is formed.

-

Hormone Application: Add serial dilutions of the test sample (e.g., purified this compound, culture filtrate from a female strain) to the male cultures. Include a negative control (solvent only).

-

Incubation: Incubate the cultures under controlled conditions (e.g., 25°C) for a defined period (typically 2-4 hours).

-

Microscopic Observation: Using a light microscope, observe and count the number of antheridial branches formed per unit length of hyphae or per field of view.

-

Quantification: The response (number of branches) is proportional to the concentration of this compound, allowing for the creation of a standard curve and the determination of activity units.[3]

Radioligand Receptor Binding Assay

This protocol is designed to characterize the this compound receptor in terms of its affinity and specificity.

References

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. Sex hormones of the aquatic fungusAchlya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungal Sex Hormones | Annual Reviews [annualreviews.org]

- 4. Detection of a pheromone-binding protein in the aquatic fungus Achlya ambisexualis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sexual morphogenesis in Achlya: ultrastructural basis for the hormonal induction of antheridial hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initiation of the Antheridiol Signaling Pathway in Achlya

Executive Summary: The aquatic fungus Achlya serves as a classic model for understanding the hormonal control of sexual reproduction. This process is orchestrated by a reciprocal exchange of steroid hormones, initiated by antheridiol, which is secreted by the female mycelium. This compound triggers the development of male reproductive structures (antheridial hyphae) in receptive male strains. This technical guide provides a detailed examination of the initial molecular events in the this compound signaling pathway, from the biochemical characteristics of its cytosolic receptor to the downstream cellular responses. It consolidates quantitative data, outlines key experimental methodologies, and presents visual diagrams of the pathway and workflows, offering a comprehensive resource for researchers in fungal biology, endocrinology, and drug development.

Introduction to the Achlya Hormonal System

The sexual reproductive cycle in the heterothallic water mold Achlya is a well-defined, hormone-mediated process. It begins when the female strain constitutively secretes this compound, a steroid pheromone.[1][2] This molecule acts on the male strain to induce the formation and chemotropic growth of antheridial branches.[1][3] In response, the male mycelium secretes a second hormone, oogoniol, which stimulates the production of oogonial initials in the female strain.[1][4] This reciprocal signaling ensures the coordinated development of sexual structures, culminating in fertilization. This guide focuses specifically on the first phase of this interaction: the perception of this compound by the male organism and the initiation of the intracellular signaling cascade.

The Ligand: this compound

This compound is a steroid hormone with the empirical formula C₂₉H₄₂O₅ and a molecular weight of 470.[4] It is the first fungal sex hormone to have its structure fully elucidated.[5] The biosynthesis of this compound originates from fucosterol, a major sterol component found in Achlya and other members of the Saprolegniales order.[1][3] The hormonal activity of this compound is highly specific, with its stereoisomers showing less than 0.1% of its biological potency.[3] Its primary functions are to induce the branching of antheridial hyphae and to guide their growth towards the developing oogonium.[1][3]

The this compound Receptor: A Cytosolic Steroid-Binding Protein

The initiation of the this compound signaling pathway occurs upon its binding to a specific intracellular receptor. A high-affinity this compound-binding protein has been identified and characterized in the cytosol of male Achlya ambisexualis cells.[2][6] This protein is considered the endogenous receptor for this compound. Its biochemical properties, which are similar to those of steroid receptors in higher eukaryotes, have been determined through radioligand binding assays.[6]

Data Presentation: Biochemical Properties of the this compound Receptor

The quantitative characteristics of the this compound receptor from Achlya ambisexualis are summarized below.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | ~7 x 10⁻¹⁰ M | Scatchard Analysis with [³H]7dA | [2] |

| Binding Capacity (Nmax) | 1100 - 2000 fmoles/mg protein | Scatchard Analysis with [³H]7dA | [2] |

| Molecular Weight | ~192,000 Da | Sucrose Gradient & Gel Filtration | [6] |

| Sedimentation Coefficient | 8.3 S (low ionic strength) | Sucrose Gradient Centrifugation | [2][6] |

| 3.6 S (high ionic strength) | Sucrose Gradient Centrifugation | [2] | |

| Stokes Radius | 56.6 Å | Sephacryl S-300 Column | [6] |

| Frictional Ratio | 1.5 | Hydrodynamic Calculation | [6] |

| Axial Ratio | 8.9 | Hydrodynamic Calculation | [6] |

| *Note: Data obtained using the biologically active, tritiated this compound analog, [1,2-³H]7-deoxy-7-dihydro-antheridiol ([³H]7dA). |

Signaling Pathway Initiation: From Receptor Binding to Cellular Response

The binding of this compound to its cytosolic receptor is the critical first step that triggers a cascade of intracellular events. While the complete downstream pathway in Achlya has not been fully elucidated, it is hypothesized to follow a model similar to other well-characterized fungal pheromone response pathways, which often involve mitogen-activated protein kinase (MAPK) cascades.[7][8][9]

-

Ligand-Receptor Binding: this compound diffuses across the cell membrane of the male hyphae and binds to its specific cytosolic receptor, causing a conformational change in the receptor protein.

-

Signal Transduction Cascade (Hypothesized): The activated ligand-receptor complex is believed to initiate a phosphorylation cascade. In analogous systems like Saccharomyces cerevisiae, pheromone signaling involves a conserved set of protein kinases (a PAK, a MEKK, a MEK, and a MAPK) that sequentially phosphorylate and activate one another.[9][10] This cascade serves to amplify the initial signal.

-

Transcriptional Activation: The terminal MAPK in the cascade translocates to the nucleus and activates transcription factors.[9][11] This leads to changes in gene expression.

-

Cellular Response: this compound stimulation results in measurable increases in RNA and protein synthesis, as well as elevated cellulase activity, which are necessary for the subsequent morphological changes.[3] The ultimate physiological response is the formation and directed growth of antheridial hyphae.[3]

Key Experimental Protocols

The characterization of the this compound signaling pathway relies on specific biochemical and biological assays.

Experimental Protocol 1: Radioligand Binding Assay for Receptor Characterization

This protocol is used to determine the binding affinity (Kd) and concentration (Nmax) of the this compound receptor.

-

Objective: To quantify the specific binding of a radiolabeled this compound analog to its cytosolic receptor in Achlya.

-

Methodology:

-

Cytosol Preparation: Grow male strain Achlya ambisexualis in a defined medium. Harvest mycelia, wash, and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

-

Ligand Preparation: Use a high-specific-activity, tritiated this compound analog such as [³H]7-deoxy-7-dihydro-antheridiol ([³H]7dA).[2]

-

Binding Reaction: Incubate aliquots of the cytosol with increasing concentrations of [³H]7dA. For each concentration, prepare a parallel set of reactions containing a large excess (e.g., 100-fold) of unlabeled this compound to determine non-specific binding.

-

Separation of Bound and Free Ligand: Separate receptor-bound ligand from unbound ligand. A rapid method using Sephadex G-50 microcolumns subjected to centrifugation is effective.[12] Alternatively, analyze samples via sucrose density gradient centrifugation.[2]

-

Quantification: Measure the radioactivity in the bound fractions using liquid scintillation counting.

-

Data Analysis: Subtract non-specific binding from total binding to get specific binding. Analyze the specific binding data using a Scatchard plot (Bound/Free vs. Bound) to calculate the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Nmax).[2]

-

References

- 1. Sex hormones of the aquatic fungusAchlya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of a pheromone-binding protein in the aquatic fungus Achlya ambisexualis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungal Sex Hormones | Annual Reviews [annualreviews.org]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analysis of the steroid receptor of Achlya ambisexualis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Signal Transduction Cascades Regulating Fungal Development and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fungal Mating Pheromones: Choreographing the Dating Game - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A walk-through of the yeast mating pheromone response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elements of the yeast pheromone response pathway required for filamentous growth of diploids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estradiol binds to a receptor-like cytosol binding protein and initiates a biological response in Paracoccidioides brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Antheridiol from Fucosterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antheridiol, a steroidal sex hormone produced by the female hyphae of the water mold Achlya, plays a crucial role in initiating the development of male reproductive structures. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, starting from its precursor, fucosterol. It details the key enzymatic transformations, intermediate compounds, and the experimental methodologies employed to elucidate this pathway. The information presented is intended to serve as a valuable resource for researchers in fungal biochemistry, natural product synthesis, and drug development.

Introduction

The sexual reproduction of the oomycete Achlya is a well-studied model system for understanding hormonal regulation in lower eukaryotes. This compound (C₂₉H₄₂O₅), a C29 steroid, is a key signaling molecule in this process, inducing the formation of antheridial hyphae in male strains.[1] The biosynthesis of this complex molecule originates from fucosterol, a common phytosterol found in algae and oomycetes.[2] The conversion of fucosterol to this compound involves a series of specific enzymatic modifications, including desaturation, hydroxylation, oxidation, and lactonization. This guide provides an in-depth examination of this biosynthetic pathway.

The Biosynthetic Pathway from Fucosterol to this compound

Tracer and trapping studies have been instrumental in delineating the biosynthetic route from fucosterol to this compound.[3] The pathway involves several key intermediates and enzymatic steps, primarily focused on the modification of the sterol nucleus and the side chain.

Key Intermediates

The established intermediates in the biosynthesis of this compound from fucosterol are:

-

7-dehydrofucosterol: The immediate precursor to fucosterol.[3]

-

Fucosterol: The primary precursor for this compound biosynthesis.[2]

-

22-dehydrofucosterol: An intermediate formed by the modification of the fucosterol side chain.[3]

-

A 22-dehydro-29-carboxy derivative: The final known intermediate before lactonization to form this compound.[3]

Enzymatic Transformations

The conversion of fucosterol to this compound necessitates four major types of enzymatic reactions:

-

C7-Desaturation: The introduction of a double bond at the C7 position of the sterol B-ring. This is an early step in the pathway, converting a precursor to 7-dehydrofucosterol, which is then reduced to fucosterol.

-

Side Chain Oxidation/Hydroxylation (C22, C23, C29): A series of oxidative modifications on the fucosterol side chain. This includes hydroxylation at positions C22 and C23, and the oxidation of the C29 methyl group to a carboxylic acid.[4]

-

Lactone Formation: The final step involves an intramolecular esterification to form the characteristic five-membered lactone ring of this compound.

While the specific enzymes responsible for these transformations in Achlya have not been fully characterized, they are presumed to be members of well-known enzyme families such as desaturases, hydroxylases (likely cytochrome P450 monooxygenases), and oxidases.[5][6]

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from fucosterol to this compound.

Quantitative Data

Specific quantitative data on the kinetics of the enzymes involved in this compound biosynthesis and the conversion rates between intermediates are not extensively available in the public literature. The studies conducted have been primarily qualitative, focusing on the identification of the pathway and its intermediates.

Table 1: Summary of Identified Compounds and their Role in this compound Biosynthesis

| Compound | Molecular Formula | Role |

| Fucosterol | C₂₉H₄₈O | Primary Precursor |

| 7-dehydrofucosterol | C₂₉H₄₆O | Intermediate |

| 22-dehydrofucosterol | C₂₉H₄₆O | Intermediate |

| 22-dehydro-29-carboxyfucosterol | C₂₉H₄₄O₃ | Intermediate |

| This compound | C₂₉H₄₂O₅ | Final Product |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on classic biochemical techniques, including radiolabeling, tracer studies, and the isolation and identification of intermediates.

General Workflow for Tracer Studies

The following diagram outlines a general workflow for conducting tracer studies to investigate the biosynthesis of this compound.

Protocol for Radiolabeling and Trapping of Intermediates

Objective: To identify intermediates in the this compound biosynthetic pathway using a radiolabeled precursor and unlabeled "trap" compounds.

Materials:

-

Achlya culture

-

Radiolabeled precursor (e.g., [¹⁴C]-fucosterol or [³H]-fucosterol)

-

Unlabeled, hypothetical intermediate compounds (e.g., 22-dehydrofucosterol)

-

Liquid scintillation counter

-

Solvents for extraction (e.g., chloroform, methanol)

-

Chromatography supplies (TLC plates, HPLC columns)

Procedure:

-

Culture Growth: Grow Achlya in a suitable liquid medium to the desired growth phase.

-

Precursor Administration: Introduce the radiolabeled precursor to the culture medium.

-

Incubation: Continue incubation for a period sufficient for the metabolism of the precursor (e.g., 24-72 hours).

-

Harvesting: Separate the mycelia from the culture medium by filtration.

-

Trapping: To the harvested mycelia and/or culture filtrate, add a significant amount of the unlabeled, hypothetical intermediate (the "trap").

-

Extraction: Perform a total lipid extraction from the mycelia and culture filtrate using a suitable solvent system (e.g., Bligh-Dyer method).

-

Chromatographic Separation: Separate the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the trapped intermediate.

-

Purification and Identification: Purify the isolated trap compound to constant specific activity. Confirm its identity using spectroscopic methods (e.g., mass spectrometry, NMR).

-

Radioactivity Measurement: Determine the amount of radioactivity incorporated into the purified trap compound using liquid scintillation counting. The presence of radioactivity in the trapped compound confirms its status as an intermediate in the pathway.

Protocol for Cell-Free Enzyme Assays

Objective: To demonstrate the enzymatic conversion of a precursor to a product in vitro.

Materials:

-

Achlya mycelia

-

Buffer for cell lysis (e.g., phosphate buffer with protease inhibitors)

-

Method for cell disruption (e.g., sonication, French press)

-

Centrifuge

-

Substrate (e.g., fucosterol)

-

Cofactors (if required, e.g., NADPH for P450 enzymes)

-

Analytical instruments for product detection (e.g., HPLC, GC-MS)

Procedure:

-

Preparation of Cell-Free Extract:

-

Harvest Achlya mycelia and wash with buffer.

-

Resuspend the mycelia in lysis buffer.

-

Disrupt the cells using the chosen method.

-

Centrifuge the lysate at high speed to pellet cell debris, yielding a cell-free supernatant containing the enzymes.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the cell-free extract, substrate, and any necessary cofactors in a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding a solvent or boiling).

-

-

Product Analysis:

-

Extract the reaction mixture with an organic solvent.

-

Analyze the extract by HPLC or GC-MS to detect the formation of the expected product.

-

Signaling and Regulation

The biosynthesis of this compound is itself part of a larger signaling cascade that governs sexual reproduction in Achlya. The production of this compound by the female strain triggers a response in the male strain, leading to the production of another hormone, oogoniol. This reciprocal signaling ensures the coordinated development of male and female reproductive structures.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound from fucosterol in Achlya represents a fascinating example of steroid metabolism and hormonal signaling in a lower eukaryote. While the key intermediates have been identified, the specific enzymes catalyzing each step remain to be fully characterized. Future research, leveraging modern molecular biology and proteomic techniques, will be crucial for identifying and characterizing these enzymes. A detailed understanding of this pathway could open avenues for the development of specific inhibitors, which may have applications in controlling the growth of oomycete pathogens or as tools for studying fungal-like reproductive processes. Furthermore, the elucidation of the enzymatic machinery could provide novel biocatalysts for the stereospecific synthesis of complex steroids.

References

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. Sex hormones of the aquatic fungusAchlya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungal Sex Hormones | Annual Reviews [annualreviews.org]

- 4. The separation of sterol intermediates in cholesterol biosynthesis by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Distinct Regioselectivity of Fungal P450 Enzymes for Steroidal Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

Antheridiol as a Chemoattractant in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antheridiol, a steroidal sex pheromone produced by female hyphae of the water mold Achlya, stands as a classic model for understanding chemoattraction and cellular differentiation in fungi. This technical guide provides a comprehensive overview of this compound's role as a potent chemoattractant for male hyphae, detailing the underlying signaling pathways, quantitative aspects of its activity, and the experimental methodologies employed in its study. This document is intended to serve as a resource for researchers in fungal biology, cell signaling, and those in the field of drug development exploring novel antifungal targets.

Introduction

The process of sexual reproduction in the oomycete Achlya is a highly regulated sequence of events orchestrated by the interplay of specific sex pheromones. This compound, a C29H42O5 steroid, is the primary feminizing pheromone that initiates this cascade.[1] Secreted by female strains, it triggers two critical responses in male strains: the development of antheridial hyphae (male sexual organs) and the chemotropic growth of these hyphae towards the this compound source. This directed growth, a classic example of chemotaxis in a filamentous fungus, ensures the successful fertilization of the female oogonium. Understanding the molecular mechanisms governing this process provides fundamental insights into fungal development, cell-cell communication, and offers potential avenues for the development of targeted antifungal strategies.

Quantitative Data on this compound Activity

The chemoattractant and morphogenic effects of this compound are characterized by its high potency and specificity. The following tables summarize the key quantitative parameters associated with this compound's biological activity.

| Parameter | Value | Fungus Strain | Reference |

| Receptor Binding Affinity | |||

| Equilibrium Dissociation Constant (Kd) | ~7 x 10⁻¹⁰ M | Achlya ambisexualis | [2] |

| Biological Activity Threshold | |||

| Antheridial Branch Induction | 10 pM (10⁻¹¹ M) | Achlya bisexualis | [1] |

Further quantitative data on the dose-response relationship for chemoattraction, such as hyphal turning angles or chemotactic indices at various this compound concentrations, are not extensively documented in the available literature. However, the low concentration required for antheridial branch induction underscores the high sensitivity of the male hyphae to this chemoattractant.

The this compound Signaling Pathway

The perception of the this compound signal and its transduction into a chemotropic response involves a multi-step signaling cascade. While not fully elucidated, key components have been identified, suggesting a mechanism analogous to steroid hormone signaling in higher eukaryotes.

Receptor Binding and Complex Formation

This compound is detected by a specific, high-affinity cytosolic receptor in the male hyphae.[2] This receptor is part of a larger complex that includes an 85-kilodalton heat shock protein (hsp90 family), which is thought to maintain the receptor in a conformation ready for ligand binding.[3] The binding of this compound to this receptor complex is the initial step in the signaling cascade.

Downstream Signaling Events

Upon binding of this compound, the receptor complex is believed to undergo a conformational change, initiating a series of downstream events. While the precise sequence is still under investigation, evidence suggests the involvement of:

-

G-Proteins: G-protein signaling pathways are known to be involved in sensing environmental cues and regulating cell function in fungi. It is hypothesized that G-protein-coupled receptors (GPCRs) may play a role in mediating the rapid responses to this compound.

-

Calcium Signaling: Changes in intracellular calcium concentrations are implicated in various cellular processes in oomycetes, including hyphal growth and development. It is plausible that this compound binding triggers localized calcium influx or release from intracellular stores, which in turn could influence the cytoskeletal dynamics required for directed growth.

-

Protein Kinases: Phosphorylation cascades mediated by protein kinases are central to many signal transduction pathways. It is likely that this compound-induced signaling involves the activation of specific protein kinases that phosphorylate downstream targets, ultimately leading to changes in gene expression and cellular behavior.

-

Gene Expression: this compound treatment leads to alterations in protein synthesis and the induction of specific genes. This includes the synthesis of cellulase, an enzyme that facilitates localized wall softening, a prerequisite for the emergence of new hyphal branches.[4][5]

Signaling Pathway Diagram

Experimental Protocols

Studying the chemoattractant effects of this compound on fungal hyphae requires specialized techniques to create stable chemical gradients and to observe and quantify the directional growth response.

Microfluidic Chemotaxis Assay

Microfluidic devices offer precise control over the generation of stable and well-defined chemoattractant gradients, making them ideal for studying fungal chemotropism.

Objective: To observe and quantify the directional growth of Achlya hyphae in response to a stable this compound gradient.

Materials:

-

Polydimethylsiloxane (PDMS)-based microfluidic device with a central channel for hyphal growth and side channels for perfusion.

-

Achlya male strain culture.

-

Growth medium for Achlya.

-

This compound stock solution.

-

Syringe pumps.

-

Inverted microscope with time-lapse imaging capabilities.

-

Image analysis software (e.g., ImageJ with tracking plugins).

Protocol:

-

Device Preparation: Sterilize the microfluidic device and coat the central channel with a suitable substrate to promote hyphal adhesion if necessary.

-

Inoculation: Inoculate the central channel of the microfluidic device with a low density of Achlya spores or young hyphae.

-

Incubation: Incubate the device until hyphae begin to grow and extend into the channel.

-

Gradient Generation:

-

Prepare two solutions: the growth medium (control) and the growth medium containing the desired concentration of this compound.

-

Connect the syringe pumps to the side channels of the microfluidic device.

-

Perfuse the control medium through one side channel and the this compound-containing medium through the other at a low, constant flow rate to establish a stable concentration gradient across the central channel.

-

-

Time-Lapse Microscopy:

-

Place the microfluidic device on the stage of an inverted microscope.

-

Acquire time-lapse images of the growing hyphae within the gradient at regular intervals (e.g., every 5-10 minutes) for several hours.

-

-

Data Analysis:

-

Use image analysis software to track the growth of individual hyphal tips over time.

-

Calculate parameters such as the turning angle of the hyphae relative to the gradient, the chemotactic index (displacement towards the chemoattractant divided by the total path length), and the growth rate.

-

Experimental Workflow Diagram

References

- 1. Steroid hormone-induced changes in secreted proteins in the filamentous fungus Achlya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPCR-bigrams: Enigmatic signaling components in oomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroid hormone regulation of the Achlya ambisexualis 85-kilodalton heat shock protein, a component of the Achlya steroid receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroid hormone-regulated basic proteins in Achlya ambisexualis. [agris.fao.org]

- 5. Sexual Morphogenesis in Achlya: Ultrastructural Basis for the Hormonal Induction of Antheridial Hyphae - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Antheridiol and Oogoniol Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the interaction between the steroid hormones antheridiol and oogoniol, which govern the sexual reproduction of the water mold Achlya. The document summarizes key quantitative data, details seminal experimental protocols, and visualizes the hormonal signaling cascade and experimental workflows.

Introduction to this compound and Oogoniol

The sexual reproduction of the oomycete Achlya is a classic model system for studying hormonal control of development. This process is orchestrated by the sequential action of two steroid hormones: this compound and oogoniol. This compound, secreted by the female mycelium, initiates the sexual development in the male by inducing the formation of antheridial hyphae. In response to this compound, the male mycelium produces and secretes oogoniol, which in turn stimulates the formation of oogonial initials on the female mycelium. This reciprocal hormonal conversation ensures the coordinated development of the male and female reproductive structures, culminating in fertilization. The initial studies that elucidated this intricate hormonal interplay laid the groundwork for our understanding of steroid hormone action in eukaryotes.

Quantitative Data on this compound and Oogoniol

The following table summarizes the key quantitative data from initial studies on this compound and oogoniol.

| Parameter | This compound | Oogoniol | Reference |

| Chemical Formula | C₂₉H₄₂O₅ | - | [1] |

| Molecular Weight | 470 g/mol | ~500 g/mol | [1] |

| Effective Concentration | ~1 x 10⁻¹¹ M to 1 x 10⁻¹⁰ M | Not explicitly quantified in early studies | [2][3][4] |

| Binding Affinity (Kd) | ~7 x 10⁻¹⁰ M (for [³H]7-deoxy-7-dihydro-antheridiol) | Not determined in early studies | [5] |

| Biosynthetic Precursor | Fucosterol | Fucosterol | [6] |

Experimental Protocols

The pioneering research on this compound and oogoniol relied on a set of innovative experimental protocols to isolate, characterize, and determine the biological activity of these hormones.

Hormone Isolation and Purification

The initial isolation of this compound and oogoniol involved the extraction of large volumes of culture filtrates from female and this compound-stimulated male Achlya strains, respectively.

Protocol Outline:

-

Culturing: Grow the appropriate strain of Achlya (e.g., A. ambisexualis or A. bisexualis) in a suitable liquid medium to generate a sufficient biomass and allow for hormone secretion.

-

Extraction: After a designated growth period, filter the mycelium and extract the culture filtrate with an organic solvent such as ethyl acetate or methylene chloride.[7]

-

Concentration: Evaporate the organic solvent to yield a crude extract containing the hormone.

-

Purification: Purify the crude extract using a combination of chromatographic techniques. Early studies employed column chromatography with adsorbents like silica gel, followed by further purification using techniques such as thin-layer chromatography (TLC) and, later, high-performance liquid chromatography (HPLC).[8]

-

Crystallization: The final step in obtaining a pure sample of the hormone is often crystallization from a suitable solvent.

Bioassays for Hormonal Activity

The biological activity of this compound and oogoniol was quantified using specific bioassays developed by pioneers in the field like John Raper and Alma Barksdale.

Raper's Bioassay for this compound Activity:

This bioassay quantifies the antheridial branch-inducing activity of a sample.

-

Test Organism: A male strain of Achlya that does not spontaneously produce antheridial branches is used.

-

Procedure: The test sample (e.g., a purified fraction or a synthetic compound) is added to the culture medium of the male strain.

-

Observation: After a specific incubation period, the number of antheridial branches formed per unit length of hypha is counted under a microscope.

-

Quantification: The activity of the sample is determined by comparing the number of branches induced to a standard curve generated with known concentrations of pure this compound.[4]

Barksdale's Bioassay for Oogoniol Activity:

This bioassay measures the ability of a sample to induce the formation of oogonial initials in a female strain.

-

Test Organism: A female strain of Achlya is used.

-

Procedure: The test sample is added to the culture medium of the female strain.

-

Observation: The formation of oogonial initials is observed microscopically after a set incubation time.

-

Quantification: The activity is typically quantified by determining the minimum concentration of the sample required to induce a detectable number of oogonial initials.

Receptor Binding Assays

Initial studies on the this compound receptor utilized radiolabeled ligands to characterize the binding protein.

Protocol Outline:

-

Preparation of Cytosol: Mycelia from the male strain of Achlya are harvested, washed, and then homogenized in a suitable buffer to release the intracellular contents. The homogenate is then centrifuged at high speed to obtain a clear supernatant, which is the cytosol fraction containing soluble proteins, including the receptor.

-

Radioligand Binding: The cytosol is incubated with a radiolabeled form of this compound (e.g., [³H]7-deoxy-7-dihydro-antheridiol) at a low temperature to allow binding to the receptor.[5]

-

Separation of Bound and Free Ligand: To determine the amount of radioligand bound to the receptor, the bound complex must be separated from the unbound (free) radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption, which binds free radioligand, or by gel filtration chromatography.

-

Quantification: The radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: Scatchard analysis is often used to determine the equilibrium dissociation constant (Kd), which is a measure of the binding affinity, and the concentration of binding sites (Bmax).[5]

Signaling Pathways and Experimental Workflows

The interaction between this compound and oogoniol represents a classic example of a sequential hormonal signaling cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate this pathway and the associated experimental workflows.

References

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. Pheromones in fungi [davidmoore.org.uk]

- 3. Sex hormones in fungi NEW.pptx [slideshare.net]

- 4. Fungal Sex Hormones SIRENIN this compound. | PPTX [slideshare.net]

- 5. Detection of a pheromone-binding protein in the aquatic fungus Achlya ambisexualis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sex hormones of the aquatic fungusAchlya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arborassays.com [arborassays.com]

- 8. britannica.com [britannica.com]

Foundational Research on Steroid Hormones in Oomycetes: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oomycetes, or water molds, represent a distinct phylogenetic lineage of eukaryotic microorganisms that are morphologically similar to fungi but evolutionarily related to diatoms and brown algae.[1] Steroid hormones and their precursors, sterols, are fundamental biomolecules essential for membrane integrity and signaling in most eukaryotes.[2][3] Within the oomycetes, a fascinating dichotomy exists regarding sterol metabolism. The order Saprolegniales is largely sterol-autotrophic, capable of synthesizing its own sterols. In stark contrast, the order Peronosporales, which includes many devastating plant pathogens like Phytophthora and Pythium, is sterol-auxotrophic, having lost the ability for de novo sterol synthesis.[1][2][4] These pathogens must acquire sterols from their hosts, making sterol uptake and signaling critical aspects of their biology and pathogenicity.[4][5] This guide provides an in-depth examination of the foundational research on steroid hormones in oomycetes, detailing their biosynthesis (or lack thereof), their critical role in sexual reproduction, and the signaling pathways that mediate their effects. We present key quantitative data, detailed experimental protocols, and visual diagrams of core pathways to serve as a comprehensive resource for researchers in phytopathology and drug development.

Sterol Biosynthesis: A Dichotomy in Oomycete Evolution

The capacity for sterol biosynthesis fundamentally divides the major oomycete orders. This evolutionary divergence has profound implications for their respective lifestyles and susceptibility to sterol biosynthesis inhibitor (SBI) fungicides.

Sterol Auxotrophy in Peronosporales

Species within the Peronosporales, including the notorious genus Phytophthora, are incapable of synthesizing sterols de novo.[2] This auxotrophy arises from the absence of genes encoding key enzymes in the canonical sterol biosynthesis pathway, specifically those required for the conversion of farnesyl pyrophosphate to lanosterol.[6] These organisms are therefore obligately dependent on their hosts for a supply of sterols, which are essential for completing their life cycle, particularly for sexual and asexual reproduction.[4][7]

Interestingly, genomic analyses reveal that sterol-auxotrophic oomycetes have retained remnants of the ancestral biosynthesis pathway. Homologs for C-5 sterol desaturase (ERG3) and Δ7-sterol reductase (DHCR7) are present in Phytophthora and Pythium genomes.[3] It is hypothesized that these enzymes are not dormant but are actively used to modify sterols acquired from the host environment.

To acquire host sterols, Phytophthora species secrete specialized proteins called elicitins (ELIs). These small, highly conserved proteins possess a hydrophobic cavity that is believed to bind and sequester host sterols, acting as carriers to facilitate uptake.[3][8]

Sterol Autotrophy in Saprolegniales

In contrast, members of the Saprolegniales, such as Aphanomyces and Saprolegnia, are sterol-autotrophic.[1][3] A nearly complete sterol biosynthetic pathway has been deciphered in the legume pathogen Aphanomyces euteiches.[2] This pathway proceeds via lanosterol as a key intermediate—similar to fungi and animals—and culminates in the production of fucosterol as its major sterol.[2][9] The fish pathogen Saprolegnia parasitica also synthesizes its own sterols, including cholesterol derivatives and desmosterol.[4][10] This metabolic independence allows Saprolegniales to thrive as both pathogens and saprotrophs without relying on a host for sterols.[10][11] Consequently, they are susceptible to SBI fungicides that target enzymes like CYP51 (sterol demethylase), a key enzyme that is absent in the Peronosporales.[2][7]

References

- 1. Functional Analysis of the C-5 Sterol Desaturase PcErg3 in the Sterol Auxotrophic Oomycete Pathogen Phytophthora capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sterol biosynthesis in oomycete pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mysterious route of sterols in oomycetes | PLOS Pathogens [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting pathogen sterols: Defence and counterdefence? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. journals.asm.org [journals.asm.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. The mysterious route of sterols in oomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Saprolegnia - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Influence of Antheridiol on Hyphal Branching and Differentiation in Achlya

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antheridiol, a steroidal pheromone secreted by female strains of the oomycete Achlya, is a key regulator of sexual reproduction, inducing the formation of antheridial (male) hyphae. This developmental process is characterized by directed hyphal growth (chemotropism) and localized branching, culminating in the formation of male reproductive structures. This technical guide synthesizes the current understanding of this compound's mode of action, with a focus on its influence on hyphal branching and differentiation. It presents the available quantitative data on protein expression, provides detailed and adaptable experimental protocols for further research, and outlines a putative signaling pathway for this compound based on existing evidence and analogous hormonal systems.

Introduction

The water mold Achlya has long served as a valuable model organism for investigating the hormonal control of sexual development in eukaryotes. This compound, the first steroid hormone discovered in fungi, initiates a cascade of morphological and physiological changes in male hyphae. These changes include the localized softening of the hyphal wall, mediated by enzymes such as cellulase, which facilitates the emergence of new branches.[1] Understanding the intricate molecular mechanisms that govern these this compound-induced events is fundamental to the fields of developmental biology, endocrinology, and mycology, and may inform the development of novel strategies to control pathogenic oomycetes.

Data Presentation: this compound-Induced Protein Changes

The following table summarizes the key proteins that are regulated by this compound in Achlya ambisexualis strain E87.

| Cellular Fraction | Protein Molecular Weight (kD) | Effect of this compound Treatment | Citation |

| Cytoplasmic | 28.4 | Synthesis induced | [2] |

| Cytoplasmic | 24.3 | Synthesis induced | [2] |

| Cell Wall/Membrane | 24.3 | Labeling significantly enriched | [2] |

| Nuclear | 85 | Labeling markedly increased | [2][3] |

| Nuclear | 63 | Labeling markedly increased | [2] |

| Nuclear | 47 | Labeling markedly increased | [2] |

| Secreted | 57, 54, 50 | Labeling significantly reduced | [4] |

| Secreted | 44.4, 43 | Labeling significantly increased (doublet) | [4] |

Of particular note is the 85 kD nuclear protein, which has been identified as a heat shock protein (hsp85) and is a known component of the this compound steroid receptor complex.[3][5]

Experimental Protocols

The following protocols provide detailed methodologies for investigating the effects of this compound on Achlya. These protocols are designed to be adaptable to specific experimental needs.

Quantitative Analysis of Hyphal Branching

Objective: To quantify the dose-dependent effect of this compound on the frequency and length of hyphal branches in male Achlya strains.

Materials:

-

Axenic culture of a male Achlya strain (e.g., A. ambisexualis E87).

-

Defined liquid growth medium.

-

This compound stock solution (e.g., in methanol).

-

Sterile Petri dishes or multi-well plates.

-

Microscope with a calibrated ocular micrometer or digital imaging software.

-

Sterile distilled water.

-

Solvent for this compound (control).

Procedure:

-

Culture Inoculation: Inoculate the defined liquid medium in Petri dishes with the male Achlya strain and incubate until a young, actively growing mycelium is established.

-

Hormone Treatment: Prepare a serial dilution of this compound in the growth medium to achieve the desired final concentrations (e.g., 10⁻¹¹ to 10⁻⁸ M). Include a solvent control. Replace the medium in the culture dishes with the this compound-containing or control medium.

-

Incubation: Incubate the cultures under controlled conditions (e.g., 25°C) for various time points (e.g., 2, 4, 8, 12 hours).

-

Microscopic Observation: At each time point, aseptically remove a small section of the mycelium from the growing edge. Mount it on a slide with a drop of sterile water and observe under a microscope.

-

Data Acquisition: Capture digital images of multiple microscopic fields for each treatment and time point.

-

Image Analysis: Using image analysis software, quantify the following parameters:

-

Branching Frequency: Number of branches per unit length of the primary hypha (e.g., branches/mm).

-

Branch Length: The length of individual antheridial branches.

-

Total Hyphal Length: The cumulative length of all hyphae in a defined area.

-

Number of Hyphal Tips: The total number of growing tips in a defined area.

-

-

Data Analysis: Calculate the mean and standard error for each parameter at each this compound concentration and time point. Plot dose-response curves and perform statistical analyses (e.g., ANOVA) to determine significant differences.

Cellulase Activity Assay

Objective: To measure the effect of this compound on the activity of extracellular cellulase.

Materials:

-

This compound-treated and control Achlya cultures.

-

50 mM Sodium citrate buffer (pH 5.0).

-

1% (w/v) Carboxymethylcellulose (CMC) in citrate buffer.

-

Dinitrosalicylic acid (DNS) reagent.

-

Glucose standard solutions (for standard curve).

-

Spectrophotometer.

Procedure:

-

Sample Collection: At specified times after this compound treatment, harvest the culture medium. Centrifuge to remove mycelial fragments. The supernatant is the enzyme source.

-

Enzyme Reaction:

-

Pre-warm the CMC substrate solution to the desired reaction temperature (e.g., 40°C).

-

Add a specific volume of the culture supernatant to the substrate.

-

Incubate the reaction for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding DNS reagent.

-

Boil the mixture for 5-10 minutes.

-

-

Absorbance Measurement: Cool the samples to room temperature and measure the absorbance at 540 nm.

-

Calculation of Activity: Determine the amount of reducing sugars released by comparing the absorbance values to a glucose standard curve. One unit of cellulase activity can be defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.

Steroid Receptor Binding Assay

Objective: To characterize the binding of this compound to its putative cytosolic receptor.

Materials:

-

Male Achlya mycelium.

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors).

-

Radiolabeled this compound (e.g., [³H]this compound).

-

Unlabeled this compound and other competing steroids.

-

Dextran-coated charcoal or other means to separate bound and free ligand.

-

Scintillation cocktail and counter.

Procedure:

-

Cytosol Preparation: Harvest and wash the mycelium. Homogenize in ice-cold lysis buffer. Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

-

Saturation Binding: Incubate a fixed amount of cytosol with increasing concentrations of radiolabeled this compound. For each concentration, run a parallel incubation with an excess of unlabeled this compound to determine non-specific binding.

-

Separation: Add dextran-coated charcoal to adsorb free radiolabeled ligand. Centrifuge and collect the supernatant containing the bound ligand.

-

Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using Scatchard plots or non-linear regression to determine the dissociation constant (Kd) and the concentration of binding sites (Bmax).

-

Competition Assay: Incubate cytosol with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound or other steroids to assess binding specificity.

Mandatory Visualizations: Signaling Pathways and Workflows

Putative this compound Signaling Pathway

The binding of this compound to its cytosolic receptor is thought to initiate a signaling cascade leading to changes in gene expression that drive hyphal branching and differentiation.

Caption: A putative signaling pathway for this compound in Achlya.

Experimental Workflow for Hyphal Branching Quantification

Caption: Workflow for the quantitative analysis of hyphal branching.

Conclusion and Future Perspectives

The study of this compound's influence on Achlya provides a unique window into the hormonal control of fungal development. While foundational knowledge has been established, significant opportunities exist for deeper mechanistic understanding. Future research should prioritize:

-

High-throughput quantitative imaging to generate robust dose-response data for hyphal branching dynamics.

-

Transcriptomic (RNA-seq) and proteomic analyses to identify the complete set of this compound-responsive genes and proteins.

-

Genetic manipulation (e.g., CRISPR/Cas9) to functionally characterize key components of the signaling pathway, including the steroid receptor and downstream effectors.

Such studies will not only illuminate the fundamental biology of oomycete reproduction but may also uncover novel targets for the development of selective and effective oomycete control agents.

References

- 1. Sexual Morphogenesis in Achlya: Ultrastructural Basis for the Hormonal Induction of Antheridial Hyphae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular localization of steroid hormone-regulated proteins during sexual development in Achlya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroid hormone regulation of the Achlya ambisexualis 85-kilodalton heat shock protein, a component of the Achlya steroid receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroid hormone-induced changes in secreted proteins in the filamentous fungus Achlya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steroid hormone regulation of the Achlya ambisexualis 85-kilodalton heat shock protein, a component of the Achlya steroid receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antheridiol Extraction and Purification from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and quantification of antheridiol from fungal cultures, primarily focusing on the aquatic fungus Achlya. This compound, a steroid hormone, plays a crucial role in the sexual reproduction of these fungi and is a subject of interest for its potential applications in drug development and as a tool in studying fungal endocrinology.

Introduction to this compound

This compound (C₂₉H₄₂O₅, molecular weight 470.6 g/mol ) is a fungal steroid hormone produced by female strains of various species of the water mold Achlya, such as Achlya ambisexualis and Achlya bisexualis.[1][2] It is the first sex hormone to be chemically characterized in fungi.[1] this compound plays a pivotal role in initiating sexual reproduction by inducing the formation of antheridial hyphae (male reproductive structures) in male strains of the fungus.[3][4][5] This hormonal signaling cascade makes it a valuable model for studying eukaryotic cell communication and differentiation.

This compound Production in Fungal Cultures

For the production of this compound, female strains of Achlya bisexualis or Achlya heterosexualis are typically used.[6] Large-scale production can be achieved through fermentation in a suitable liquid medium.

Protocol 2.1: Large-Scale Fermentation of Achlya for this compound Production

-

Inoculum Preparation:

-

Grow a pure culture of the female Achlya strain on a suitable agar medium, such as potato dextrose agar (PDA), at 25°C for 3-5 days.[7]

-

Aseptically transfer small agar plugs containing mycelium to a liquid seed medium. A suitable seed medium can be prepared using soypeptone, dextrose, and yeast extract.

-

Incubate the seed culture on a rotary shaker at 22°C for 7 days.

-

-

Fermentation:

-

Transfer the seed culture to a larger fermentation vessel containing the production medium. The production medium can be a defined synthetic medium or a complex medium containing nutrients like soy meal and mannitol.

-

Maintain the fermentation at 22°C with aeration for 11-14 days. This compound is secreted into the culture medium.

-

Extraction of this compound from Culture Filtrate

This compound is extracted from the cell-free culture filtrate.

Protocol 3.1: Solvent Extraction of this compound

-

Harvesting: Separate the fungal mycelium from the culture broth by filtration. The filtrate contains the secreted this compound.

-

Solvent Partitioning:

-

Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

Purification of this compound

The crude extract contains this compound along with other lipids and secondary metabolites. A multi-step purification process is required to isolate pure this compound.

Protocol 4.1: Multi-Step Chromatographic Purification of this compound

This protocol employs a combination of column chromatography and thin-layer chromatography (TLC).

-

Silica Gel Column Chromatography (Primary Purification):

-

Column Preparation: Pack a glass column with silica gel (60-200 mesh) slurried in a non-polar solvent like hexane.[10][11]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of hexane and ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor the presence of this compound in each fraction using analytical thin-layer chromatography (TLC).

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

Plate Preparation: Use pre-coated silica gel TLC plates.

-

Spotting: Spot the collected fractions onto the TLC plate.

-

Development: Develop the TLC plate in a chamber containing a suitable solvent system, for example, chloroform:methanol (95:5 v/v).

-

Visualization: Visualize the separated compounds under UV light or by staining with a suitable reagent (e.g., iodine vapor).[12] The Rf value of this compound will be characteristic for the specific solvent system used.

-

-

Preparative Thin-Layer Chromatography (Prep-TLC) (Secondary Purification):

-

Pool the fractions containing this compound from the column chromatography.

-

Apply the concentrated this compound-rich fraction as a band onto a preparative TLC plate.

-

Develop the plate using an optimized solvent system, such as chloroform:methanol:aqueous NH₃ (85:14:1 v/v/v).[13]

-

After development, scrape the silica gel band corresponding to the Rf value of this compound.

-

Elute the this compound from the silica gel using a polar solvent like methanol or ethyl acetate.

-

Filter and evaporate the solvent to obtain purified this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional Final Purification):

-